

Advanced Characterization and Control of Montelukast Michael Adduct Isomers

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Compound of Interest

Compound Name: (R,S)-Montelukast Bis-sulfide

CAS No.: 1187586-61-3

Cat. No.: B580099

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Technical Guide for API Process Development and Quality Control

Executive Summary

In the synthesis and stability profiling of Montelukast Sodium, the Michael Adduct impurities represent a critical quality attribute (CQA) due to their formation via the nucleophilic addition of the mercaptomethyl cyclopropane acetic acid (MCAA) side chain to the styryl moiety of the parent drug. Unlike simple degradation products, these impurities are bis-sulfides (MW 732.39 Da) that introduce a second chiral center, generating a pair of diastereomers: the (R,R)-isomer and the (R,S)-isomer.

This guide provides a definitive technical framework for the mechanistic understanding, chromatographic separation, and structural identification of these isomers, ensuring compliance with EP (Impurities D & E) and USP (Related Compounds C & D) standards.

Molecular Architecture & Mechanistic Origin

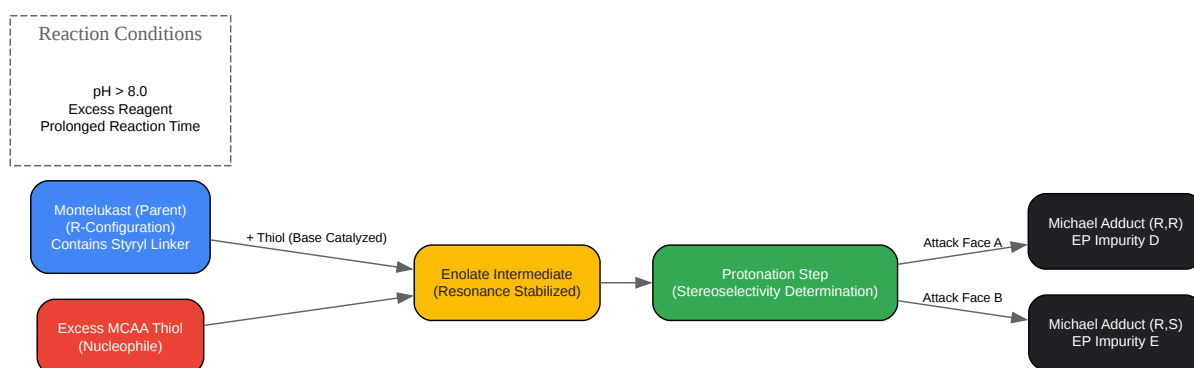
The Chemical Identity

The "Michael Adduct" in Montelukast analysis refers to the product formed when the thiol side chain (MCAA) undergoes a Michael-type addition to the conjugated vinyl-quinoline system of the Montelukast molecule.

- Parent Molecule: Montelukast (MW 586.[1]2) contains a styryl linker (trans-alkene) connecting the quinoline and phenyl rings.
- Reaction: Under basic conditions or in the presence of excess thiol during the coupling step, a second equivalent of MCAA attacks the β -carbon of the alkene (relative to the phenyl ring).
- Resultant Structure: A bis-sulfide compound with two MCAA chains.
- Chirality: The addition saturates the double bond, creating a new chiral center at the benzylic position relative to the phenyl ring. Since the original Montelukast scaffold is fixed in the (R) configuration, this creates two diastereomers: (1R, 1'R) and (1R, 1'S).

Mechanistic Pathway

The formation is driven by the nucleophilicity of the thiolate anion and the electrophilic nature of the styryl-quinoline conjugated system.



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Figure 1: Mechanistic pathway of Montelukast Michael Adduct formation showing the genesis of diastereomers.

Isomer Identification & Pharmacopeial Mapping

Accurate identification requires mapping the specific diastereomer to its pharmacopeial designation. The elution order is critical for QC release testing.

Comparative Data Table

Attribute	(R,R)-Isomer	(R,S)-Isomer
EP Designation	Impurity D	Impurity E
USP Designation	Related Compound C	Related Compound D
CAS Number	1187586-61-3	1187586-58-8
Chemical Name	1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]...]	1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]...]
Molecular Weight	732.39 Da	732.39 Da
Relative Retention Time (RRT)	~1.04 - 1.15 (Method Dependent)	~1.35 - 1.45 (Method Dependent)
Key MS Fragment	m/z 733 587 (Loss of MCAA)	m/z 733 587 (Loss of MCAA)

Note: RRT values are approximate and depend heavily on the specific C18 column and gradient used. The (R,R) isomer typically elutes closer to the parent peak than the (R,S) isomer.

Analytical Protocol: Separation and Identification

To resolve the critical pair (Parent vs. Michael Adducts) and separate the diastereomers from each other, a high-resolution RP-HPLC method is required. The following protocol is self-validating through resolution checks.

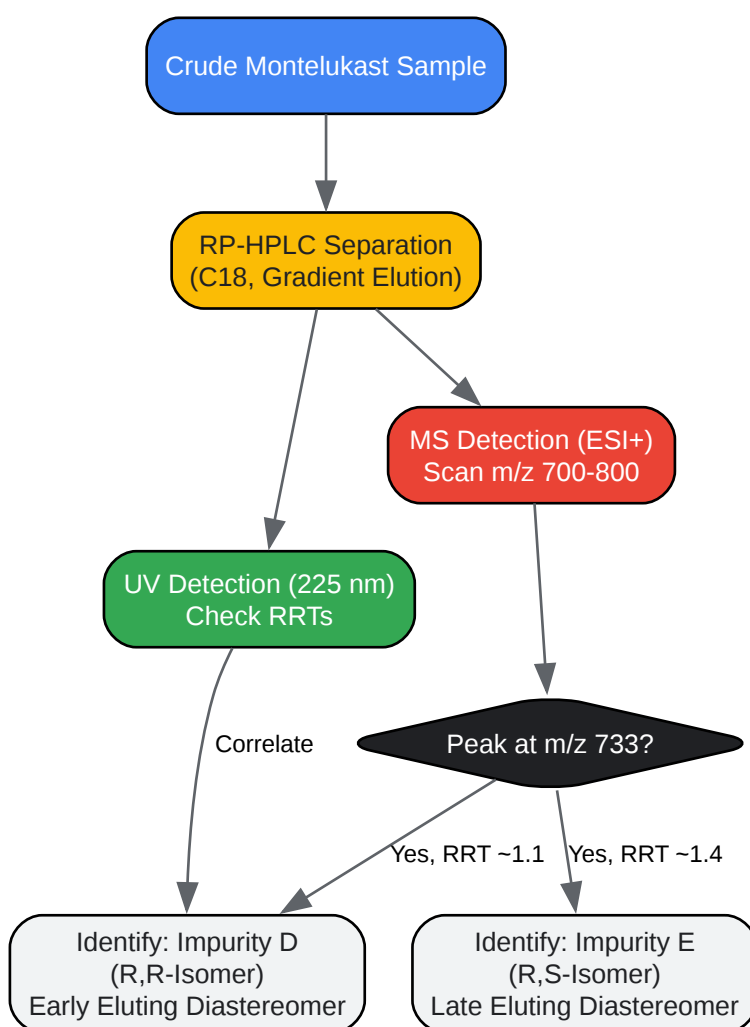
Chromatographic Conditions (Recommended)

- Column: C18, 250 x 4.6 mm, 3-5 μm (e.g., Waters Symmetry or equivalent).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol interactions).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - T=0: 60% B
 - T=20: 90% B
 - T=30: 90% B
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV at 225 nm (max absorption) and 280 nm.
- Mass Spectrometry: ESI Positive Mode (for structural confirmation).

Step-by-Step Identification Workflow

- System Suitability Preparation:
 - Prepare a solution containing Montelukast Sodium (1 mg/mL) spiked with pure Impurity D and Impurity E standards (0.1% each).
 - Success Criterion: Resolution () between Montelukast and Impurity D must be > 1.5 . Resolution between Impurity D and Impurity E must be > 2.0 .

- Sample Analysis:
 - Inject the test sample.
 - Observe peaks in the RRT 1.05–1.50 region.
- MS Confirmation (Triple Quad or Q-TOF):
 - Target Parent Ion: m/z 733.2 $[M+H]^+$.
 - Perform MS/MS on m/z 733.
 - Diagnostic Transition: Look for the daughter ion m/z 586/587 (Montelukast cation) formed by the retro-Michael cleavage of the labile MCAA group in the collision cell. This confirms the "Adduct" structure.[5]



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Figure 2: Analytical workflow for the definitive identification of Michael Adduct isomers.

Control Strategy

Preventing the formation of Michael Adducts is more efficient than downstream purification.

- **Stoichiometry Control:** Strictly limit the equivalents of the thiol side chain (MCAA) during the coupling reaction. A ratio of 1.05–1.10 eq is optimal; >1.2 eq significantly increases adduct formation.
- **Reaction Quenching:** The Michael addition is often reversible or slow. Prompt quenching of the reaction mixture once the mesylate precursor is consumed prevents the "over-reaction" of the thiol with the product.
- **pH Management:** While basic conditions are required for the coupling, excessively high pH (>12) promotes the deprotonation of the benzylic position, facilitating the Michael addition mechanism. Maintain pH 9–10.

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